

# Comparative Efficacy of FHT-1204 (Xelafaslatide) in Sham-Controlled Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **FHT-1204** (xelafaslatide), a first-in-class Fas inhibitor, against sham-controlled studies in the treatment of Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD) and Rhegmatogenous Retinal Detachment (RRD). **FHT-1204**, formerly known as ONL1204, is being developed by ONL Therapeutics.

### **Executive Summary**

Xelafaslatide is a small peptide designed to inhibit the Fas receptor, a key mediator of apoptosis (programmed cell death) and inflammation in the retina. By blocking the Fas signaling pathway, xelafaslatide aims to provide a neuroprotective effect, preserving retinal cells and, consequently, vision. Clinical development has focused on its potential in chronic and acute retinal diseases.

This guide summarizes the available efficacy data from sham-controlled clinical trials, details the experimental protocols of these studies, and illustrates the underlying mechanism of action and experimental workflows. Currently, a Phase 2 trial in GA is ongoing, and a Phase 2 trial in RRD has been completed with topline results available. As such, the data presented herein is based on preliminary findings from a completed Phase 1b study in GA and topline reports from the Phase 2 RRD study.



## Data Presentation: Efficacy of Xelafaslatide vs. Sham

Due to the ongoing nature of the pivotal Phase 2 GALAXY trial for Geographic Atrophy, publicly available quantitative data is limited to the preceding Phase 1b study (NCT04744662). For Rhegmatogenous Retinal Detachment, topline results of the Phase 2 study (NCT05730218) have been disclosed, indicating the primary endpoint was not met, but a potential benefit was observed in a predefined subgroup.

Table 1: Efficacy of Xelafaslatide in Geographic Atrophy (Phase 1b - NCT04744662) at 6 Months

Treatment Arm	N	Primary Outcome Measure	Reported Efficacy
Xelafaslatide (High Dose)	Randomized	Reduction in GA Lesion Growth Rate	Up to 50% reduction compared to sham
Xelafaslatide (Single Injection)	6 (Open-label)	Reduction in GA Lesion Growth Rate	42% reduction compared to fellow untreated eye
Sham	Randomized	-	-

Note: Data is based on a press release and conference presentation. A full peer-reviewed publication with absolute lesion growth measurements and statistical analysis is not yet available.

Rhegmatogenous Retinal Detachment (Phase 2 - NCT05730218) - Topline Results

The Phase 2 randomized, sham-controlled study in patients with macula-off RRD did not meet its primary endpoint of improved contrast sensitivity. However, a pre-specified subgroup analysis of patients with more than 8 days of macula-off status suggested a visual benefit for those treated with xelafaslatide compared to sham, particularly in pseudophakic patients. Specific quantitative data for this subgroup analysis has not been publicly released.

#### **Experimental Protocols**



#### Geographic Atrophy: Phase 1b Study (NCT04744662)

- Study Design: A multi-center, randomized, controlled, multi-dose study to evaluate the safety and tolerability of xelafaslatide ophthalmic solution in patients with GA associated with AMD.
- Participants: Patients aged 55 years and older with bilateral GA secondary to AMD.
- Intervention: Intravitreal (IVT) injection of xelafaslatide. The study included a dose-escalation component and a natural history-controlled component where patients were randomized to receive either a low dose (50 μg) or a high dose (200 μg) of xelafaslatide, or a sham injection.
- Dosing Regimen: In the randomized portion, patients received two injections spaced three months apart.
- Primary Outcome: Safety and tolerability of xelafaslatide.
- Secondary Outcome: Change in the rate of GA lesion growth measured by fundus autofluorescence (FAF) at 6 months.

## Rhegmatogenous Retinal Detachment: Phase 2 Study (NCT05730218)

- Study Design: A randomized, sham-controlled, single-masked, dose-ranging, multi-center study to assess the safety and efficacy of intravitreal xelafaslatide in subjects with macula-off RRD.
- Participants: Patients with macula-off RRD undergoing standard-of-care surgical repair.
- Intervention: A single intravitreal injection of xelafaslatide (50 μg or 200 μg) or a sham injection administered as an adjunct to surgical repair.
- Procedure: The injection was administered between 12 hours and 10 days prior to the retinal detachment repair surgery.
- Primary Outcome: Improvement in contrast sensitivity at 6 months.

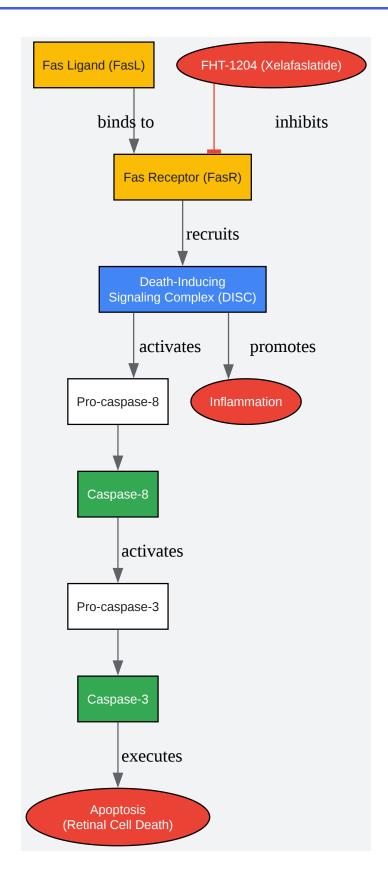


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• Secondary Outcomes: Included changes in best-corrected visual acuity (BCVA) and other functional and anatomical measures.

# Mandatory Visualization Signaling Pathway of FHT-1204 (Xelafaslatide)



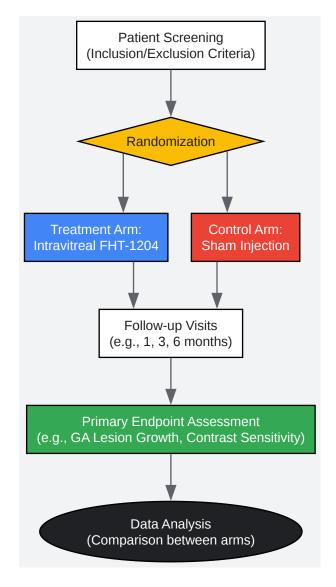


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Caption: FHT-1204 inhibits the Fas receptor, blocking apoptosis and inflammation.



## Experimental Workflow for a Sham-Controlled Trial of FHT-1204



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